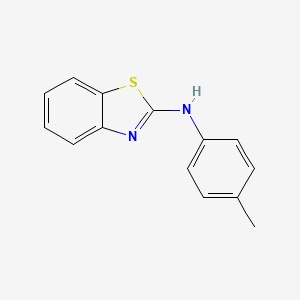

N-(4-methylphenyl)-1,3-benzothiazol-2-amine

Beschreibung

BenchChem offers high-quality N-(4-methylphenyl)-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-6-8-11(9-7-10)15-14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPQYMXZWLYUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348795 | |

| Record name | N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70785-26-1 | |

| Record name | N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols: Enhancing the Bioactivity of N-(4-methylphenyl)-1,3-benzothiazol-2-amine Through Strategic Derivatization

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole nucleus, a bicyclic system forged from the fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3] The structural rigidity of the benzothiazole core, combined with its capacity for diverse electronic and steric modifications, allows for fine-tuning of its interactions with various biological targets.[2]

Among the myriad of benzothiazole derivatives, N-aryl-1,3-benzothiazol-2-amines have garnered significant attention. The exocyclic amino group at the 2-position serves as a versatile handle for chemical modification, enabling the introduction of a wide array of functional groups and pharmacophores. This strategic derivatization can profoundly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity and selectivity for specific biological targets.

This guide focuses on the derivatization of a specific, promising scaffold: N-(4-methylphenyl)-1,3-benzothiazol-2-amine . We will explore key derivatization strategies aimed at enhancing its bioactivity, with a particular emphasis on the synthesis of Schiff bases and Mannich bases. Detailed, field-proven protocols for synthesis and biological evaluation are provided to empower researchers in their quest for novel therapeutic agents.

Rationale for Derivatization: Unlocking Therapeutic Potential

The primary motivation for derivatizing N-(4-methylphenyl)-1,3-benzothiazol-2-amine lies in the potential to amplify its inherent, yet often modest, biological activity. The introduction of new chemical moieties can lead to:

-

Enhanced Receptor Binding: New functional groups can establish additional points of interaction (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site of a target enzyme or receptor, thereby increasing binding affinity and potency.[2]

-

Improved Pharmacokinetic Profile: Modifications can be tailored to improve solubility, membrane permeability, and metabolic stability, leading to better bioavailability and in vivo efficacy.

-

Modulation of Selectivity: Strategic derivatization can steer the compound's activity towards a specific biological target, reducing off-target effects and associated toxicity.

-

Novel Mechanisms of Action: The addition of new pharmacophores can introduce entirely new mechanisms of action, expanding the therapeutic applications of the core scaffold.

Two particularly fruitful avenues for the derivatization of the exocyclic amine of N-(4-methylphenyl)-1,3-benzothiazol-2-amine are the formation of Schiff bases and Mannich bases.

-

Schiff Bases (Imines): The condensation of the primary amine with various aldehydes yields Schiff bases. The resulting azomethine group (-N=CH-) is a key pharmacophore in many biologically active compounds.[4][5] The diverse range of available aldehydes allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.[4]

-

Mannich Bases: The Mannich reaction involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde and a primary or secondary amine. In the context of our core compound, the exocyclic amine can act as the amine component, reacting with formaldehyde and a suitable CH-acidic compound. Mannich bases are known to possess a broad spectrum of biological activities, including anticancer and antimicrobial effects.[6][7]

Synthetic Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of Schiff base and Mannich base derivatives of N-(4-methylphenyl)-1,3-benzothiazol-2-amine. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

General Workflow for Derivatization

Caption: General workflow for the derivatization and biological evaluation of N-(4-methylphenyl)-1,3-benzothiazol-2-amine.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of a representative Schiff base derivative via the condensation of N-(4-methylphenyl)-1,3-benzothiazol-2-amine with a substituted aromatic aldehyde.

Materials:

-

N-(4-methylphenyl)-1,3-benzothiazol-2-amine

-

Substituted aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(4-methylphenyl)-1,3-benzothiazol-2-amine (1.0 eq.) in a minimal amount of absolute ethanol with gentle warming.

-

Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.1 eq.).

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

-

Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and recording its spectroscopic data (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Mannich Base Derivatives

This protocol outlines the synthesis of a representative Mannich base derivative.

Materials:

-

N-(4-methylphenyl)-1,3-benzothiazol-2-amine

-

Formaldehyde (37% aqueous solution)

-

A compound with an active hydrogen (e.g., acetophenone, indole, or a secondary amine like morpholine)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (for neutralization)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-(4-methylphenyl)-1,3-benzothiazol-2-amine (1.0 eq.) in ethanol.

-

Addition of Reagents: To this solution, add formaldehyde (1.2 eq.) and the active hydrogen-containing compound (1.1 eq.).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Some Mannich reactions may require gentle heating to proceed at a reasonable rate.

-

Workup: Upon completion, the reaction mixture may be acidified with a few drops of concentrated hydrochloric acid to precipitate the hydrochloride salt of the Mannich base. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. If the hydrochloride salt is isolated, it can be neutralized with a base (e.g., sodium bicarbonate solution) to obtain the free base.

-

Characterization: Dry the purified Mannich base and characterize it using standard analytical techniques (Melting Point, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocols for Biological Evaluation

The following are standardized protocols for assessing the anticancer and antimicrobial activities of the synthesized derivatives.

Protocol 3: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: After 4 hours, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol 4: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Fungal strains (e.g., Candida albicans ATCC 90028)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Synthesized derivatives and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or McFarland standards

-

Incubator (37°C for bacteria, 35°C for fungi)

Procedure:

-

Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatives is profoundly influenced by the nature and position of substituents on both the benzothiazole ring and the N-phenyl ring.

Anticancer Activity SAR

-

Substituents on the N-phenyl ring: The presence of electron-donating or electron-withdrawing groups on the N-phenyl ring can significantly impact anticancer activity. For instance, the introduction of a methyl group at the 3'-position of the phenyl ring in 2-(4-aminophenyl)benzothiazole has been shown to enhance antitumor activity.[12]

-

Nature of the derivatizing moiety: The type of group introduced at the exocyclic amine plays a crucial role. Schiff bases derived from aldehydes bearing hydroxyl or methoxy groups often exhibit potent anticancer activity, potentially due to their ability to form hydrogen bonds with target proteins.[13] Mannich bases incorporating heterocyclic rings like piperazine have also demonstrated significant cytotoxic effects.[6]

Caption: Structure-Activity Relationship (SAR) considerations for N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatization.

Potential Mechanisms of Action in Cancer

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms:[2][3][14]

-

Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation, survival, and angiogenesis.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, leading to DNA damage and cell cycle arrest.

Caption: Potential mechanisms of anticancer action for N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatives.

Data Presentation

The following table provides a template for summarizing the biological activity data of newly synthesized derivatives.

| Compound ID | Derivatization Type | R-group on Aldehyde/Amine | Anticancer IC₅₀ (µM) [MCF-7] | Antimicrobial MIC (µg/mL) [S. aureus] |

| Parent | - | - | >100 | >128 |

| SB-1 | Schiff Base | 4-OH, 3-OCH₃ | 15.2 | 32 |

| SB-2 | Schiff Base | 4-N(CH₃)₂ | 8.5 | 16 |

| MB-1 | Mannich Base | Morpholine | 22.1 | 64 |

| MB-2 | Mannich Base | Piperazine | 12.8 | 32 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and the experimental conditions.

Conclusion and Future Directions

The derivatization of N-(4-methylphenyl)-1,3-benzothiazol-2-amine, particularly through the formation of Schiff and Mannich bases, represents a highly promising strategy for the development of novel therapeutic agents with enhanced bioactivity. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize, characterize, and evaluate new derivatives.

Future research in this area should focus on:

-

Expansion of the derivative library: Synthesizing a wider range of derivatives with diverse electronic and steric properties to build a comprehensive SAR.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In vivo evaluation: Testing the efficacy and safety of lead compounds in preclinical animal models of cancer and infectious diseases.

-

Optimization of ADME properties: Fine-tuning the structures of lead compounds to improve their pharmacokinetic profiles for clinical development.

By systematically applying the principles of medicinal chemistry and leveraging the versatility of the benzothiazole scaffold, the scientific community can continue to unlock the therapeutic potential of this remarkable class of compounds.

References

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules. [Link]

-

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2019). Molecules. [Link]

-

Benzothiazole derivatives as anticancer agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). Molecules. [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). Molecules. [Link]

-

Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2020). ResearchGate. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). ResearchGate. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. (2017). The Open Pharmaceutical Sciences Journal. [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]

-

Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. (2024). Journal of Medical and Oral Biosciences. [Link]

-

Synthesis of some Mannich bases from sulphonamides and benzothiazole derivatives and evaluation of their anti tubercular. (2012). Der Pharma Chemica. [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). National Institutes of Health. [Link]

-

Anticancer activity of benzothiazole derivatives. (2023). ResearchGate. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. (2022). Journal of Chemical Health Risks. [Link]

-

Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). MDPI. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

-

Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. (2024). Digital Repository of Scientific and Academic Publications. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. jchr.org [jchr.org]

- 10. protocols.io [protocols.io]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. mdpi.com [mdpi.com]

- 13. jmob.aliraqia.edu.iq [jmob.aliraqia.edu.iq]

- 14. mdpi.com [mdpi.com]

High-throughput screening of a "N-(4-methylphenyl)-1,3-benzothiazol-2-amine" library

Application Note & Protocols

High-Throughput Screening of a "N-(4-methylphenyl)-1,3-benzothiazol-2-amine" Library for Novel Bioactive Modulators

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Its structural versatility and synthetic tractability make it a cornerstone in medicinal chemistry and drug discovery.[2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for a library centered around the N-aryl-1,3-benzothiazol-2-amine scaffold. We will detail the entire workflow, from library preparation and quality control to robust assay development, primary and secondary screening, and hit characterization. This guide emphasizes the causality behind experimental choices and provides two distinct, detailed protocols for a biochemical kinase inhibition assay and a cell-based phenotypic screen, enabling laboratories to identify and validate novel, potent lead compounds.

Introduction: The 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole scaffold has attracted immense attention due to its broad applicability in drug design.[3] Its rigid, planar structure and the presence of key hydrogen bond donors and acceptors allow it to interact with a diverse range of biological targets.[2] Derivatives have been developed as potent inhibitors of protein kinases, modulators of protein-protein interactions, and agents targeting DNA-related enzymes, making them highly valuable in oncology and neurodegenerative disease research.[1][3]

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of thousands to millions of compounds to identify those with a desired biological activity against a specific target.[4] The primary goal of HTS is not to identify a drug, but to find "hits" or "leads"—compounds that affect the target in the desired way and provide a starting point for further optimization in the drug discovery pipeline.[5] This process leverages automation, robotics, and sensitive detection methods to accelerate target analysis in a cost-effective manner.[5][6]

This guide will walk through the critical phases of an HTS campaign designed for a library of N-(4-methylphenyl)-1,3-benzothiazol-2-amine analogs.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage funnel designed to progressively filter a large compound library down to a small number of high-quality, validated hits. Each stage employs assays of increasing complexity and rigor to eliminate false positives and enrich for compounds with genuine, on-target activity.

Caption: The High-Throughput Screening (HTS) Funnel.

Library Preparation and Management

The quality of your results is directly dependent on the quality of your compound library. Proper handling is non-negotiable.

Protocol 3.1: Compound Solubilization and Plating

-

Solubilization: Dissolve each library compound in 100% dimethyl sulfoxide (DMSO) to a final stock concentration of 10 mM. Use high-purity, anhydrous DMSO to prevent compound precipitation and degradation.

-

Mixing: Ensure complete dissolution by vortexing and/or gentle sonication. Visually inspect for any precipitate.

-

Master Plate Creation: Using an automated liquid handler, transfer the 10 mM stocks into 384-well master plates. We recommend polypropylene, V-bottom plates to minimize dead volume and compound adsorption.

-

Sealing and Storage: Tightly seal the master plates with foil or cap mats to prevent DMSO hydration and sample evaporation. Store frozen at -20°C or -80°C for long-term stability.

-

Assay-Ready Plates: For screening, create intermediate "assay-ready" plates by diluting the master plates into an appropriate buffer or media. This step minimizes the number of freeze-thaw cycles for the master stock.

Scientist's Note (Expertise): DMSO is the universal solvent for HTS due to its high solubilizing power and miscibility with aqueous buffers. However, final DMSO concentrations in the assay should be kept below 1% (ideally ≤0.5%) as it can impact enzyme activity and cell viability, leading to false positives or negatives.[7]

Assay Development and Validation

Before screening thousands of compounds, the assay must be rigorously validated to ensure it is robust, reproducible, and suitable for an automated format.[8] The goal is to develop an assay with a large signal window and low variability, which can be quantified using the Z'-factor statistic. An assay with a Z'-factor > 0.5 is considered excellent for HTS.[9]

Below are two distinct assay strategies suitable for a 2-aminobenzothiazole library.

Strategy A: Biochemical Screen for Protein Kinase Inhibitors

Many 2-aminobenzothiazole derivatives are known to target protein kinases, which are highly tractable targets for drug discovery.[3][10] This protocol describes a universal, fluorescence-based assay that detects the production of ADP, a common product of all kinase reactions.[11]

Assay Principle: The assay uses a coupled-enzyme reaction. First, the target kinase phosphorylates its substrate, producing ADP. In the second step, pyruvate kinase uses the ADP to convert phosphoenolpyruvate to pyruvate. Finally, lactate dehydrogenase uses the pyruvate and NADH to produce lactate and NAD+. The reaction is monitored by the decrease in NADH's natural fluorescence (Ex/Em: ~340/460 nm). An inhibitor will block the kinase, preventing ADP production and thus preserving the NADH fluorescence.

Caption: Principle of a coupled-enzyme kinase assay.

Protocol 4.1.1: Kinase Assay Validation

-

Reagent Preparation: Prepare a 2X kinase solution (e.g., 2 nM target kinase in kinase buffer) and a 2X substrate/ATP solution (e.g., 20 µM peptide substrate, 20 µM ATP in kinase buffer). Prepare a 1X ADP detection reagent mix containing the coupling enzymes and NADH.

-

Plate Layout: Design a 384-well plate map. Dedicate columns 1-2 for negative controls (DMSO only, 100% activity) and columns 23-24 for positive controls (a known potent inhibitor, 0% activity). The remaining wells will be used for test compounds.

-

Dispensing:

-

Add 5 µL of 2X kinase solution to all wells of a 384-well, low-volume black plate.

-

Add 50 nL of compound or control (DMSO/inhibitor) via pin tool or acoustic dispenser.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

-

Reaction Initiation: Add 5 µL of 2X substrate/ATP solution to all wells to start the reaction.

-

Kinase Reaction: Incubate for 60 minutes at 30°C.

Rationale (Expertise): The incubation time and enzyme/substrate concentrations must be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover). This provides the sensitivity needed to detect inhibitors.

-

Signal Development: Add 10 µL of ADP detection reagent to all wells. Incubate for 20 minutes at room temperature.

-

Data Acquisition: Read the plate on a fluorescence plate reader (Ex: 340 nm, Em: 460 nm).

-

Validation Analysis: Calculate the Signal-to-Background (S/B), Coefficient of Variation (%CV), and Z'-factor using the control wells. Repeat this process over three days to assess reproducibility.[8]

Table 1: Example Assay Validation Data (Kinase Screen)

| Parameter | Day 1 | Day 2 | Day 3 | Acceptance Criteria |

|---|---|---|---|---|

| Signal Window (S/B) | 4.8 | 5.1 | 4.9 | > 3 |

| %CV (Negative Control) | 4.2% | 3.8% | 4.5% | < 15% |

| %CV (Positive Control) | 5.1% | 4.9% | 5.5% | < 15% |

| Z'-Factor | 0.78 | 0.81 | 0.77 | > 0.5 |

Strategy B: High-Content Phenotypic Screen for Neurite Outgrowth

The 2-aminobenzothiazole scaffold has also been explored for activity in neurodegenerative diseases.[12][13] A phenotypic screen does not rely on a single known target but instead measures a complex cellular outcome, which can reveal compounds with novel mechanisms of action.[14][15] This protocol uses high-content imaging to identify compounds that promote neurite outgrowth in a neuronal cell line.

Assay Principle: Neuronal cells (e.g., PC-12 or SH-SY5Y) are induced to differentiate. They are then treated with library compounds. After incubation, cells are fixed and stained for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (DAPI). An automated microscope acquires images, and image analysis software quantifies various morphological features, such as neurite length, number of branches, and cell count.

Protocol 4.2.1: Neurite Outgrowth Assay Validation

-

Cell Plating: Seed PC-12 cells in 384-well imaging plates (e.g., collagen-coated, black-walled, clear-bottom) at a density of 2,000 cells/well in low-serum media containing a low concentration of Nerve Growth Factor (NGF) to induce differentiation.

-

Compound Addition: After 24 hours, add 50 nL of library compounds, positive controls (e.g., higher concentration of NGF or a known active compound), and negative controls (DMSO).

-

Incubation: Incubate plates for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.

-

Fixation and Staining:

-

Carefully aspirate the media.

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Block with 2% Bovine Serum Albumin (BSA) for 1 hour.

-

Incubate with a primary antibody against β-III tubulin overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and DAPI (for nuclear staining) for 1 hour.

-

Wash three times with PBS. Leave 50 µL of PBS in the wells for imaging.

-

-

Image Acquisition: Acquire images using a high-content imaging system, capturing at least four sites per well with 10x or 20x magnification in both the DAPI and FITC channels.

-

Image Analysis: Use an established image analysis software pipeline to:

-

Identify nuclei (DAPI channel) to count cells (for cytotoxicity assessment).

-

Identify cell bodies and trace neurites (FITC channel).

-

Calculate parameters like total neurite length per cell, number of branch points, and percentage of neurite-bearing cells.

-

-

Validation Analysis: The primary readout will be "total neurite length per cell." Use the positive and negative controls to calculate the Z'-factor. Ensure the cell count is not significantly reduced in the positive control wells, confirming the effect is not due to toxicity.[14][16]

HTS Campaign Execution and Hit Triage

Once a robust assay is validated, the full library screen can commence.

Protocol 5.1: Primary Screen and Hit Confirmation

-

Primary Screen: Screen the entire compound library at a single concentration (e.g., 10 µM) using the validated assay protocol. Include control plates (with only positive and negative controls) at the beginning and end of the run to monitor for signal drift.

-

Hit Identification: Normalize the data from each plate to its internal controls (0% and 100% inhibition/activity). Calculate a robust Z-score for each compound. A common threshold for hit selection is a Z-score > 3 (for activators) or < -3 (for inhibitors), which indicates a value more than three standard deviations from the mean of the plate.[17]

-

Hit Confirmation: "Cherry-pick" the primary hits from the master plates and re-test them in the same assay. This step is crucial to eliminate false positives resulting from experimental errors during the primary screen. Only compounds that show activity upon re-testing are considered "confirmed hits."

-

Dose-Response Analysis: Perform a 10-point, 3-fold serial dilution for all confirmed hits to determine their potency (IC₅₀ or EC₅₀). This step differentiates highly potent compounds from weakly active ones and helps eliminate compounds with problematic dose-response curves.

Table 2: Example HTS Triage Funnel Data

| Stage | Number of Compounds | Key Metric | Outcome |

|---|---|---|---|

| Primary Screen | 50,000 | Z-score < -3 | 750 Primary Hits (1.5% Hit Rate) |

| Hit Confirmation | 750 | Activity > 50% | 525 Confirmed Hits (70% Confirmation) |

| Dose-Response | 525 | IC₅₀ < 10 µM | 120 Potent Hits |

| Secondary Screen | 120 | On-Target Effect | 35 Validated Hits |

Orthogonal and Secondary Assays

A primary screen can identify compounds that interfere with the assay technology rather than the biological target (e.g., autofluorescent compounds). Therefore, validated hits must be tested in secondary and orthogonal assays to confirm their mechanism of action.[18]

-

For Kinase Inhibitors: An orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR) to directly measure compound binding to the kinase. A secondary assay could test the compound's selectivity by screening it against a panel of other kinases.

-

For Phenotypic Hits: Secondary assays aim for target deconvolution. This could involve thermal proteome profiling, genetic knockdown studies, or testing the compound in more physiologically relevant models like primary neurons or 3D organoids. A crucial counterscreen is a general cytotoxicity assay (e.g., CellTiter-Glo) to ensure the observed phenotype is not a byproduct of cellular toxicity.[19][20]

Conclusion

High-throughput screening of a focused library, such as one based on the privileged N-(4-methylphenyl)-1,3-benzothiazol-2-amine scaffold, is a highly effective strategy for identifying novel lead compounds. Success is not merely a matter of automation but is built upon a foundation of meticulous library management, the development of a robust and validated assay, and a systematic, multi-stage approach to hit triage and validation. By carefully considering the principles and following the detailed protocols outlined in this guide, researchers can significantly increase the probability of discovering compounds with genuine therapeutic potential, paving the way for the next generation of medicines.

References

-

BMG LABTECH (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

-

High Throughput Screening Explained Simply (5 Minutes) (2025). YouTube. [Link]

-

Caicedo, J.C., et al. (2016). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. eLife. [Link]

-

Koyama, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

-

Ma, D., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. ASSAY and Drug Development Technologies. [Link]

-

Aron, R., et al. (2007). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Current Drug Discovery Technologies. [Link]

-

Abbas, A.A., et al. (2016). Synthesis and Antimicrobial Evaluation of a New Series of N-1,3-Benzothiazol-2-ylbenzamides. ResearchGate. [Link]

-

Thorne, N., et al. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Chemical Biology. [Link]

-

Huang, G., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry. [Link]

-

Zhang, X., et al. (2020). Quantitative high-throughput screening data analysis: challenges and recent advances. Drug Discovery Today. [Link]

-

Mo, Y., et al. (2020). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. [Link]

-

International Academic Journal of Engineering, Science and Management (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]

-

Rahman, M.A. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Pharmaceuticals. [Link]

-

BMG LABTECH. Protein-ligand binding measurements using fluorescence polarization. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole (2024). ResearchGate. [Link]

-

Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

-

Alithea Genomics (2024). High-content screening in drug discovery: A brief guide. [Link]

-

Wikipedia. High-throughput screening. [Link]

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. [Link]

-

Encyclopedia.pub (2023). High-Throughput Screening for Neurodegenerative Diseases. [Link]

-

News-Medical.Net. Hit Selection in High-Throughput Screening. [Link]

-

Auld, D., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. [Link]

-

Sussex Drug Discovery Centre (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. [Link]

-

El-Gamal, M.I., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

-

Technology Networks (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

-

Reaction Biology. Kinase Screening Assay Services. [Link]

-

Mo, Y., et al. (2020). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology. [Link]

-

Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

-

Aron, R., et al. (2008). High throughput screening for neurodegeneration and complex disease phenotypes. Combinatorial Chemistry & High Throughput Screening. [Link]

-

ACS Omega. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

-

Bakulev, V.A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

-

The Scientist (2024). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. [Link]

-

Core Life Analytics (2022). High-Content Phenotypic Screening - Answering Questions You Haven't Even Asked Yet. [Link]

-

Technology Networks (2024). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

-

Chemical Genomics (2012). Basics of HTS Assay Design and Optimization. [Link]

-

Scheeder, C., et al. (2020). Image-based high-content screening in drug discovery. Drug Discovery Today. [Link]

-

Cochereau, D., et al. (2016). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

-

Wilson, D.M., & LaFemina, M.J. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

-

Al-Suwaidan, I.A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]

-

Huang, G., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate. [Link]

-

R Discovery. 2-aminobenzothiazole Derivatives Research Articles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iajesm.in [iajesm.in]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. High-throughput screening - Wikipedia [en.wikipedia.org]

- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]

- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wlv.openrepository.com [wlv.openrepository.com]

- 14. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. technologynetworks.com [technologynetworks.com]

- 16. alitheagenomics.com [alitheagenomics.com]

- 17. news-medical.net [news-medical.net]

- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]

Troubleshooting & Optimization

Technical Support Center: Purification of N-(4-methylphenyl)-1,3-benzothiazol-2-amine

Welcome to the technical support center for the purification of N-(4-methylphenyl)-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Our approach is grounded in established chemical principles and field-tested methodologies to ensure you can confidently navigate the challenges of its purification.

Introduction to Purification Challenges

N-(4-methylphenyl)-1,3-benzothiazol-2-amine is a key intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to the presence of unreacted starting materials, byproducts, and colored impurities. The selection of an appropriate purification strategy is critical to achieving the desired purity for downstream applications. This guide will walk you through common issues and their solutions, focusing on recrystallization and column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Recrystallization Issues

Q1: My crude N-(4-methylphenyl)-1,3-benzothiazol-2-amine product is an oil and won't crystallize. What should I do?

A1: Oiling out during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point or a solvent system in which the compound is too soluble.

Causality and Solution:

-

Impurity Profile: The primary reason for oiling out is often the presence of unreacted starting materials or low-melting point byproducts. A preliminary purification step, such as a simple extraction, can be highly effective.

-

Solvent Choice: The solvent system is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Troubleshooting Protocol: Pre-recrystallization Extraction

-

Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.[1] This will remove any acidic impurities.

-

Brine Wash: Follow with a wash using a saturated sodium chloride (brine) solution to remove residual water and any water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a solid or a more concentrated oil.[1]

Recrystallization Solvent Selection:

If the product is still an oil or if you are proceeding directly to recrystallization, a systematic approach to solvent selection is necessary.

| Solvent/System | Rationale |

| Ethanol | Often a good starting point for benzothiazole derivatives.[1][2] |

| Methanol | Another common choice, similar to ethanol. |

| Isopropanol | Can be effective if solubility in ethanol is too high. |

| Toluene/Heptane | A non-polar/polar aprotic mixture. Dissolve in hot toluene and add heptane dropwise until turbidity appears, then cool slowly. |

| Ethyl Acetate/Hexane | A common polar aprotic/non-polar mixture. |

Step-by-Step Recrystallization:

-

Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material until it fully dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Cooling: Allow the solution to cool slowly to room temperature. Inducing rapid cooling by placing it directly in an ice bath can lead to the precipitation of impurities.

-

Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: After recrystallization, my product is still colored. How can I remove colored impurities?

A2: Persistent color often indicates the presence of highly conjugated byproducts or degradation products.

Expert Insight:

Activated carbon (charcoal) is an excellent decolorizing agent. However, its use requires careful optimization as it can also adsorb your product, leading to a lower yield.

Protocol: Decolorization with Activated Carbon

-

Dissolution: Dissolve the impure solid in the minimum amount of a suitable hot recrystallization solvent.

-

Charcoal Addition: Add a very small amount of activated carbon (typically 1-2% w/w of your compound) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

-

Heating: Heat the mixture at reflux for 5-10 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool and crystallize as described previously.

Column Chromatography Issues

Q3: I'm trying to purify N-(4-methylphenyl)-1,3-benzothiazol-2-amine by column chromatography, but I'm getting poor separation. What solvent system should I use?

A3: Poor separation in column chromatography is typically due to an inappropriate mobile phase or issues with the stationary phase. For amine-containing compounds, tailing on silica gel is a common problem.

Scientific Rationale:

The basic nitrogen atom in the amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), should be added to the mobile phase.[3]

Recommended Solvent Systems:

| Stationary Phase | Mobile Phase (Eluent) |

| Silica Gel | Hexane/Ethyl Acetate with 0.5-1% Triethylamine |

| Silica Gel | Dichloromethane/Methanol with 0.5-1% Triethylamine |

| Alumina (basic) | Hexane/Ethyl Acetate |

Step-by-Step Column Chromatography:

-

Column Packing: Pack a column with silica gel using a slurry of your chosen eluent system.

-

Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column. This "dry loading" technique often leads to better separation than loading a liquid sample.

-

Elution: Begin elution with a less polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) and gradually increase the polarity (gradient elution).

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flowchart for Purification Method Selection

Caption: A decision-making workflow for the purification of N-(4-methylphenyl)-1,3-benzothiazol-2-amine.

Q4: How can I identify potential impurities in my product?

A4: Understanding the synthesis route is key to predicting potential impurities. A common synthesis involves the reaction of 2-chlorobenzothiazole with p-toluidine.

Potential Impurities:

-

Unreacted p-toluidine: A common starting material that may remain.

-

Unreacted 2-chlorobenzothiazole: The other starting material.

-

Bis-benzothiazole amine: Formed from the reaction of the product with another molecule of 2-chlorobenzothiazole.

-

Oxidation/Degradation Products: Often colored, arising from prolonged reaction times or exposure to air at high temperatures.

Identification Techniques:

-

TLC: Compare the crude product to the starting materials. Impurities will appear as separate spots.

-

¹H NMR: Look for characteristic peaks of the starting materials. For example, the methyl protons of p-toluidine will have a different chemical shift than those in the final product.

-

LC-MS: Provides the mass of the components in your mixture, which can help in identifying byproducts.

Logical Relationship of Potential Reaction Components

Caption: Potential components in the crude reaction mixture.

References

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved January 26, 2026, from [Link]

-

N-(4-((4-(((1,3-benzothiazol-2-ylthio)methyl)amino)phenyl)sulfonyl)phenyl)amine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved January 26, 2026, from [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024, March 5). ResearchGate. Retrieved January 26, 2026, from [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of N-(4-methylphenyl)-1,3-benzothiazol-2-amine in Bioassays

Welcome to the technical support center for N-(4-methylphenyl)-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their bioassays. Given its predicted high lipophilicity (XLogP3 of approximately 3.9), achieving and maintaining a soluble state in aqueous assay buffers is a common yet critical hurdle to obtaining reliable and reproducible data.

This document provides a structured approach to troubleshooting and overcoming these solubility challenges, moving from simple solutions to more advanced formulation strategies. Our goal is to equip you with the knowledge to make informed decisions and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my cell culture media?

A1: Precipitation upon addition to aqueous media is a common issue for lipophilic compounds like N-(4-methylphenyl)-1,3-benzothiazol-2-amine. This phenomenon, often termed "solvent shock," occurs when a concentrated stock solution (typically in a water-miscible organic solvent like DMSO) is rapidly diluted into the aqueous environment of your assay buffer or cell culture media.[1] The sudden change in solvent polarity dramatically decreases the compound's solubility, causing it to crash out of solution.[1] Other contributing factors can include the final concentration exceeding its solubility limit, interactions with media components like salts and proteins, and the pH of the media.[1]

Q2: I'm using DMSO to dissolve my compound. What is a safe final concentration for my cells?

A2: Dimethyl sulfoxide (DMSO) is a powerful solvent, but it can also impact cell health and function. While tolerance is cell-line specific, a general guideline is to keep the final concentration of DMSO in your assay at or below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines, especially in long-term assays.[2] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific assay readout.[3] Concentrations as low as 0.25% have been shown to have inhibitory or stimulatory effects in some cell types, so validating your vehicle control is a critical step.[4]

Q3: Can I heat or sonicate my compound to get it into solution?

A3: Gentle heating and sonication can be effective methods to aid dissolution. However, these should be used with caution. Excessive heat can degrade the compound, while prolonged sonication can also lead to molecular instability. If you use these methods, it is advisable to do so judiciously and to assess the stability of your compound afterward, for example, by analytical methods like HPLC. It's also important to note that these methods may lead to a supersaturated solution, which can precipitate over time.

Q4: My compound seems to be precipitating during incubation at 37°C. What could be the cause?

A4: Precipitation during incubation can be due to several factors. Some compounds have lower solubility at higher temperatures. Additionally, interactions with components in the cell culture media, such as serum proteins, can lead to the formation of insoluble complexes over time.[1] The metabolic activity of cells can also alter the pH of the medium, which in turn can affect the solubility of pH-sensitive compounds.[1]

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

If you are experiencing precipitation or suspect poor solubility is affecting your results, follow this systematic troubleshooting workflow.

Workflow for Optimizing Compound Solubility

Caption: A stepwise workflow for troubleshooting solubility issues.

Detailed Protocols and Methodologies

Method 1: Optimizing DMSO-Based Solubilization

Before moving to more complex formulations, ensure you have optimized the dilution from your DMSO stock.

Protocol: Serial Dilution and Staged Addition

-

Prepare a high-concentration stock solution of N-(4-methylphenyl)-1,3-benzothiazol-2-amine (e.g., 50-100 mM) in 100% DMSO.

-

Instead of a single large dilution, perform a serial dilution. First, dilute the 100 mM stock to 10 mM in DMSO.

-

For your assay, create an intermediate dilution of your compound in your cell culture medium without serum.

-

Add this intermediate dilution to your final assay medium that contains serum, if applicable. Pre-diluting in a serum-free medium before introducing it to a high-protein environment can sometimes prevent precipitation.[5]

-

When adding the compound to the medium, vortex or gently agitate the medium to ensure rapid and even dispersal, minimizing localized high concentrations.

Method 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[6]

Common Co-solvents for In Vitro Assays

| Co-solvent | Typical Final Concentration | Notes |

| DMSO | < 0.5% | Gold standard, but check cell-line toxicity.[2] |

| Ethanol | < 1% | Can be more cytotoxic than DMSO for some cells.[7] |

| Polyethylene Glycol 400 (PEG400) | 1-5% | Generally well-tolerated. Can increase viscosity. |

| Propylene Glycol (PG) | 1-5% | Another common choice with a good safety profile. |

Protocol: Preparing a Stock with a Co-solvent

-

Attempt to dissolve N-(4-methylphenyl)-1,3-benzothiazol-2-amine in a mixture of DMSO and another co-solvent (e.g., 1:1 DMSO:PEG400).

-

Prepare your high-concentration stock in this co-solvent blend.

-

Follow the optimized dilution procedure described in Method 1.

-

Crucially , your vehicle control must contain the same final concentration of the co-solvent blend as your treated samples.

Method 3: Formulation with Surfactants

Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][8]

Common Surfactants for In Vitro Assays

| Surfactant | Typical Final Concentration | Notes |

| Tween® 80 (Polysorbate 80) | 0.01 - 0.1% | Widely used, but can have biological effects.[6] |

| Pluronic® F-68 | 0.01 - 0.1% | Often used in cell culture to protect against shear stress.[9] |

| Cremophor® EL | < 0.1% | Potent solubilizer, but can induce hypersensitivity in vivo and has been shown to have biological effects.[10][11][12] |

Protocol: Surfactant-Aided Solubilization

-

Prepare a stock solution of the surfactant (e.g., 10% Tween® 80 in water).

-

In a separate tube, add the required amount of your DMSO stock of N-(4-methylphenyl)-1,3-benzothiazol-2-amine.

-

Add the surfactant stock solution to the DMSO stock and vortex well.

-

Add this mixture to your final assay buffer or medium with vigorous stirring. The idea is to have the micelles form around the compound as it is being diluted.

Method 4: Inclusion Complexes with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment.[13]

Commonly Used Cyclodextrins

| Cyclodextrin | Key Features |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. Most commonly used for in vitro and in vivo studies.[6] |

| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Negatively charged, which can be advantageous for certain compounds.[4] |

Protocol: Preparation of a Cyclodextrin Inclusion Complex

-

Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.

-

Slowly add your powdered N-(4-methylphenyl)-1,3-benzothiazol-2-amine to the cyclodextrin solution while vigorously stirring.

-

Alternatively, dissolve the compound in a minimal amount of a suitable organic solvent (like ethanol or methanol), and add this to the stirring cyclodextrin solution.

-

Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation.

-

The resulting solution can then be sterile-filtered and used as your stock solution for dilutions into your assay medium.

-

Remember to include a vehicle control with the same final concentration of HP-β-CD.

Validation is Key

Regardless of the method you choose, it is imperative to validate your chosen solubilization strategy.

Decision Matrix for Choosing a Solubilization Strategy

Caption: A decision matrix for selecting a solubilization method.

Essential Validation Steps:

-

Vehicle Control: Always run a parallel experiment with the vehicle (the solubilizing agent without your compound) at the same final concentration used in your treated samples. This will reveal any effects of the solubilizing agent itself on your assay.

-

Assay Performance: Confirm that the solubilization method does not interfere with your assay's performance. For example, some surfactants can interfere with fluorescent readouts or enzyme activity.

-

Compound Integrity: If using methods that involve heat or sonication, it is good practice to confirm that your compound has not degraded.

By adopting a systematic and well-controlled approach, you can successfully overcome the solubility challenges posed by N-(4-methylphenyl)-1,3-benzothiazol-2-amine and generate high-quality, reliable data in your bioassays.

References

-

Creative Bioarray. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and hydrophobic Drugs. Retrieved from [Link]

-

Holm, R., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 33-43. Available from: [Link]

-

Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. Available from: [Link]

-

Tavares, L. F., et al. (2021). Isolation, purification, and structural characterization of biosurfactants derived from indigenous probiotics Lactobacillus helveticus MTCC5463 and Lactobacillus rhamnosus MTCC5462. Frontiers in Microbiology, 12, 748471. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

-

Al-Edresi, G. A. N., et al. (2021). Nanoemulsion-a method to improve the solubility of lipophilic drugs. ResearchGate. Available from: [Link]

-

Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 909-919. Available from: [Link]

-

ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

-

ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

-

Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453. Available from: [Link]

-

Courtes, F., et al. (2020). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology and Bioengineering, 117(10), 3096-3107. Available from: [Link]

-

Gelderblom, H., et al. (2002). Disposition of Cremophor EL in humans limits the potential for modulation of the multidrug resistance phenotype in vivo. Clinical cancer research : an official journal of the American Association for Cancer Research, 8(5), 1239–1243. Available from: [Link]

-

ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

-

Al-Shwyeh, H. A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International, 2023, 8869393. Available from: [Link]

-

Szebeni, J., et al. (1998). Complement Activation by Cremophor EL as a Possible Contributor to Hypersensitivity to Paclitaxel: an In Vitro Study. JNCI: Journal of the National Cancer Institute, 90(4), 300–306. Available from: [Link]

-

Hyafil, F., et al. (1993). Cremophor EL reversed multidrug resistance in vitro but not in tumor-bearing mouse models. Journal of the National Cancer Institute, 85(8), 643–649. Available from: [Link]

-

LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines [pubmed.ncbi.nlm.nih.gov]

- 10. Disposition of Cremophor EL in humans limits the potential for modulation of the multidrug resistance phenotype in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Cremophor EL reversed multidrug resistance in vitro but not in tumor-bearing mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Bioavailability of N-(4-methylphenyl)-1,3-benzothiazol-2-amine Derivatives

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-methylphenyl)-1,3-benzothiazol-2-amine and its derivatives. This class of compounds, characterized by a benzothiazole nucleus, holds significant therapeutic promise.[1][2] However, like many heterocyclic aromatic compounds, these derivatives often exhibit poor aqueous solubility and limited oral bioavailability, which can hinder their journey from promising in vitro candidates to effective clinical therapies.[3] The planar, rigid structure and lipophilic nature of the benzothiazole core contribute to high crystal lattice energy and low aqueous solubility, making oral absorption a primary challenge.[4]

This guide is designed to provide practical, experience-driven solutions to the common challenges encountered during the preclinical development of these molecules. We will explore the underlying causes of poor bioavailability and offer structured troubleshooting guides, detailed experimental protocols, and data interpretation tips to help you systematically enhance the performance of your compounds.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face when developing benzothiazole derivatives for oral administration.

Section 1: The Primary Hurdle - Poor Aqueous Solubility

The most frequent challenge for this class of molecules is their inherently low water solubility, which directly limits the dissolution rate in the gastrointestinal (GI) tract—a prerequisite for absorption.

Q1: My benzothiazole derivative shows excellent potency in cell-based assays but has no efficacy in my animal model after oral dosing. What is the most likely reason?

A: The most probable cause is poor oral bioavailability stemming from low aqueous solubility and/or slow dissolution. Your compound may be highly potent, but if it cannot dissolve in the GI fluids to reach a sufficient concentration at the intestinal wall, it cannot be absorbed into the bloodstream to reach its target. This disconnect between in vitro potency and in vivo efficacy is a classic hallmark of a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, high or low permeability, respectively).

Q2: How can I confirm that low solubility is the root cause before investing in complex formulations?

A: You should perform fundamental physicochemical characterization. Start with a thermodynamic solubility study in biorelevant media.

-

Why it's critical: This experiment determines the maximum concentration of the drug that can be dissolved in a given medium at equilibrium. It provides a baseline understanding of the solubility challenge.

-

Experimental Insight: Use media that mimic the GI tract, such as Simulated Gastric Fluid (SGF, pH ~1.2-2.0) and Fasted-State Simulated Intestinal Fluid (FaSSIF, pH ~6.5). A solubility value below 10 µg/mL in these media strongly indicates that dissolution will be a major barrier to oral absorption.

Q3: I've confirmed my compound has very low solubility. What is the most direct and widely used strategy to overcome this?

A: Creating an Amorphous Solid Dispersion (ASD) is one of the most successful and broadly applied strategies for enhancing the oral bioavailability of poorly soluble drugs.[3][5]

-

Causality Explained: Crystalline compounds have a highly ordered, stable structure (crystal lattice) that requires significant energy to break apart for dissolution. By converting the drug to a high-energy amorphous (non-crystalline) state and dispersing it within a polymer matrix, you eliminate this energy barrier.[6] The result is a dramatic increase in the apparent solubility and dissolution rate, often leading to a "supersaturated" state in the GI tract that drives absorption.[6]

-

Common Pitfall: A major risk with ASDs is recrystallization of the amorphous drug back to its stable, low-solubility crystalline form, both during storage and in the GI tract.[7][8] Proper polymer selection is crucial to prevent this. The polymer should be miscible with the drug and ideally form specific interactions (like hydrogen bonds) to stabilize the amorphous form.[8]

Q4: My amorphous solid dispersion is physically unstable and the drug recrystallizes over time. What am I doing wrong?

A: This is a common and critical issue. Stability failure in an ASD typically points to one of three areas:

-

Poor Drug-Polymer Miscibility: The drug and polymer are not a good match. If they are not miscible at the molecular level, the drug will exist in amorphous drug-rich domains that are prone to crystallization.[8] You may need to screen different polymers (e.g., PVP, HPMC-AS, Soluplus®).

-

Incorrect Drug Loading: You may be loading too much drug into the polymer. Every drug-polymer system has a saturation point. Exceeding this limit leads to phase separation and instability.[7] Try creating dispersions with lower drug loading (e.g., 10%, 25%) and assess their stability.

-

Inadequate Manufacturing Process: The process used to create the ASD (e.g., spray drying, hot-melt extrusion) was not optimized. For instance, in spray drying, if the solvent removal is too slow, the drug and polymer may separate before the solid particles are formed.[6][7]

Section 2: Overcoming Membrane Permeability Barriers

Even if a compound dissolves, it must still pass through the intestinal wall to enter the bloodstream.

Q1: I've improved my compound's solubility with an ASD, but the oral bioavailability is still lower than expected. What's the next barrier to investigate?

A: The next critical barrier is membrane permeability. Your compound may dissolve well but struggle to passively diffuse across the lipid membranes of the intestinal epithelial cells.[9] Benzothiazole derivatives, while often lipophilic, can sometimes have structural features (e.g., hydrogen bond donors) that hinder this process.[4]

Q2: What is a straightforward, cell-free method to assess the passive permeability of my compound series?

A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line choice.[9][10]

-

How it Works: PAMPA uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to create an artificial membrane that mimics the cell membrane.[11][12] The compound diffuses from a donor compartment, through the lipid layer, to an acceptor compartment. The rate of diffusion provides an effective permeability (Pe) value.[12][13]

-

Why it's useful: It is a high-throughput, cost-effective method that specifically measures passive diffusion.[12] This allows you to rank-order compounds based on their intrinsic permeability without the complexities of active transporters or efflux pumps found in cell-based assays.[9] Compounds with a Pe value < 1.5 x 10⁻⁶ cm/s are generally classified as having low permeability.[9]

Q3: My compound shows low permeability in the PAMPA assay. What are my options?

A: At this stage, you are facing a fundamental molecular design challenge. The two main strategies are:

-

Chemical Modification (Medicinal Chemistry): Work with your chemistry team to make structural modifications that reduce the compound's polarity or number of hydrogen bond donors, which can improve its passive diffusion properties.[4]

-

Prodrug Approach: Design a prodrug by attaching a lipophilic moiety to your parent molecule. This new molecule (the prodrug) should have better permeability. Once absorbed, it is designed to be cleaved by enzymes in the blood or liver to release the active parent drug.

Section 3: Investigating Metabolic Liabilities

If both solubility and permeability are addressed, the final major hurdle is often first-pass metabolism.